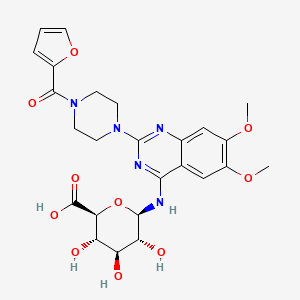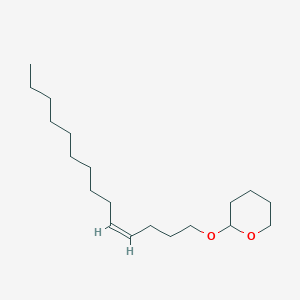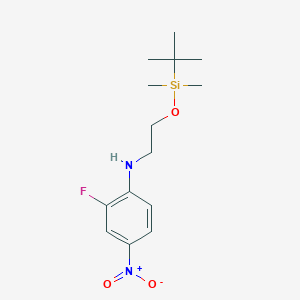
(2S)-Arimoclomol Maleic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Arimoclomol Maleic Acid is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a derivative of arimoclomol, a compound known for its role in modulating cellular stress responses. The addition of maleic acid enhances its chemical stability and solubility, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid under controlled conditions. The process begins with the preparation of arimoclomol, which is synthesized through a series of chemical reactions involving the condensation of specific precursors. Once arimoclomol is obtained, it is reacted with maleic acid in the presence of a suitable solvent and catalyst to form the desired compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and equipment to handle the large volumes of reactants and solvents. The reaction parameters are carefully monitored and controlled to maintain consistency and quality. The final product is purified through various techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for commercial use.
化学反応の分析
Types of Reactions: (2S)-Arimoclomol Maleic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under specific conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
科学的研究の応用
(2S)-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential role in modulating cellular stress responses and protecting cells from damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions involving cellular stress.
Industry: The compound is used in the production of various industrial products, including polymers, resins, and coatings.
作用機序
The mechanism of action of (2S)-Arimoclomol Maleic Acid involves its interaction with cellular stress response pathways. The compound is believed to enhance the expression of heat shock proteins, which play a crucial role in protecting cells from stress-induced damage. By modulating these pathways, this compound helps maintain cellular homeostasis and promotes cell survival under stressful conditions. The molecular targets and pathways involved include heat shock factor 1 (HSF1) and heat shock proteins (HSPs), which are key regulators of the cellular stress response.
類似化合物との比較
(2S)-Arimoclomol Maleic Acid can be compared with other similar compounds, such as:
Arimoclomol: The parent compound, which lacks the maleic acid moiety. This compound has enhanced stability and solubility compared to arimoclomol.
Maleic Acid: A dicarboxylic acid that is used in various industrial applications. The addition of maleic acid to arimoclomol improves its chemical properties.
Malic Acid: Another dicarboxylic acid with similar chemical properties but different applications. Malic acid is commonly found in fruits and is used as a food additive.
The uniqueness of this compound lies in its combination of arimoclomol and maleic acid, which provides enhanced stability, solubility, and potential therapeutic benefits compared to its individual components.
特性
CAS番号 |
289893-28-3 |
|---|---|
分子式 |
C₁₈H₂₄ClN₃O₇ |
分子量 |
429.85 |
同義語 |
N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






